1,2-Didocosanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is an organic compound belonging to the class of phosphocholines. It is characterized by its complex structure, which includes long-chain fatty acid esters and a phosphocholine head group. This compound is notable for its amphiphilic nature, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with docosanoic acid, followed by the introduction of a phosphocholine group. A common synthetic route includes:
Esterification: Glycerol reacts with docosanoic acid in the presence of a catalyst to form 2,3-di(docosanoyloxy)propyl alcohol.
Phosphorylation: The resulting alcohol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and docosanoic acid are esterified in industrial reactors.
Continuous Phosphorylation: The esterified product is continuously fed into a phosphorylation reactor.
Automated Quaternization: The phosphorylated intermediate is then quaternized in an automated system to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Didocosanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Substitution: The phosphocholine group can participate in substitution reactions, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Glycerol, docosanoic acid, and phosphocholine derivatives.
Oxidation: Peroxides and oxidized fatty acid derivatives.
Substitution: Various substituted phosphocholine compounds.
Scientific Research Applications
1,2-Didocosanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of 1,2-Didocosanoyl-sn-glycero-3-phosphocholine involves its interaction with lipid bilayers and cell membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with shorter fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphocholine with even shorter fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, differing in physical properties.
Uniqueness
1,2-Didocosanoyl-sn-glycero-3-phosphocholine is unique due to its long-chain docosanoic acid esters, which confer distinct physical and chemical properties. These long chains enhance its ability to form stable lipid bilayers and micelles, making it particularly useful in applications requiring robust emulsification and membrane integration.
Properties
CAS No. |
64792-89-8 |
---|---|
Molecular Formula |
C52H104NO8P |
Molecular Weight |
902.4 g/mol |
IUPAC Name |
2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3 |
InChI Key |
HRTBOPUWPUXROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Synonyms |
dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |
Origin of Product |
United States |
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